MAO-B Inhibition: 47-Fold Potency Advantage Over a Representative Quinoline-Sulfonamide Lead
3-Fluoroquinoline-6-carbonitrile inhibits human recombinant MAO-B with an IC50 of 10 nM [1]. In contrast, a representative quinoline-sulfonamide dual MAO/ChE inhibitor (compound a12) reported in the literature exhibits an MAO-B IC50 of 0.47 ± 0.03 µM (470 nM) [2]. This represents an approximately 47-fold improvement in potency for the 3-fluoro-6-carbonitrile scaffold.
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Quinoline-sulfonamide a12: 0.47 ± 0.03 µM (470 nM) |
| Quantified Difference | ~47-fold more potent |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate (target) [1]; human MAO-B enzyme assay (comparator) [2] |
Why This Matters
This potency differential makes 3-fluoroquinoline-6-carbonitrile a preferred starting point for MAO-B inhibitor development where low nanomolar activity is required.
- [1] BindingDB. (n.d.). BDBM50585935 – MAO-B IC50 = 10 nM. View Source
- [2] Jalil, S. et al. (2024). Quinoline–sulfonamides as multi-targeting neurotherapeutics. RSC Adv., 14, 8905-8920. DOI: 10.1039/D3RA05501A. View Source
